molecular formula C14H11BrClNO B2544436 4-bromo-3-chloro-N-methyl-N-phenylbenzamide CAS No. 1529257-64-4

4-bromo-3-chloro-N-methyl-N-phenylbenzamide

Cat. No. B2544436
CAS RN: 1529257-64-4
M. Wt: 324.6
InChI Key: QHDDGQXDXSAUDY-UHFFFAOYSA-N
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Description

The compound "4-bromo-3-chloro-N-methyl-N-phenylbenzamide" is a benzamide derivative characterized by the presence of bromo and chloro substituents on the benzene ring, along with N-methyl and N-phenyl groups attached to the amide functionality. While the provided papers do not directly discuss this specific compound, they do provide insights into the structural and chemical properties of closely related benzamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of corresponding aniline derivatives with acid chlorides or esters. For example, the synthesis of "4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide" involved a multi-step reaction sequence starting from piperidin-4-one . Similarly, the synthesis of a novel CCR5 antagonist involved a multi-step synthesis starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of "4-bromo-3-chloro-N-methyl-N-phenylbenzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For instance, the crystal structure of "4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol Schiff base" was elucidated using XRD, revealing a monoclinic crystal system . Similarly, the crystal structure of two polymorphs of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, showing different packing arrangements in the crystal lattice . These studies suggest that "4-bromo-3-chloro-N-methyl-N-phenylbenzamide" could also exhibit polymorphism and that its crystal structure could be determined using similar techniques.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often influenced by the substituents on the benzene ring and the amide group. For example, the inhibitory activity of 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides on photosynthetic electron transport was studied, indicating that the bromo substituents play a significant role in the biological activity of these compounds . The presence of bromo and chloro substituents in "4-bromo-3-chloro-N-methyl-N-phenylbenzamide" could similarly affect its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of halogen atoms can enhance the lipophilicity of the compounds, as seen in the study of photosynthesis inhibitors . The molecular structure, including hydrogen bonding and pi-pi interactions, can also affect the compound's properties, as observed in the crystal structure analysis of various benzamide derivatives . Therefore, "4-bromo-3-chloro-N-methyl-N-phenylbenzamide" is likely to have unique physical and chemical properties that could be studied using similar analytical techniques.

Safety and Hazards

The compound is available in powder form . For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-bromo-3-chloro-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(16)9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDDGQXDXSAUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-chloro-N-methyl-N-phenylbenzamide

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